molecular formula C19H19N3O3S3 B15101410 methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B15101410
M. Wt: 433.6 g/mol
InChI Key: IDAREDIKDFUNFI-UHFFFAOYSA-N
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Description

Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of multiple functional groups, such as the sulfanyl and carboxylate groups, makes this compound a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the thieno[2,3-d]pyrimidine core through a [3+3], [4+2], or [5+1] cyclization process

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the ester group may produce the corresponding alcohol.

Scientific Research Applications

Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features

Biological Activity

Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C22H19N3O3S3
  • Molecular Weight : 469.6 g/mol
  • CAS Number : 315682-60-1

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The thieno[2,3-d]pyrimidine moiety is known for its role in modulating enzyme activities and influencing signaling pathways related to inflammation and pain.

1. Analgesic and Anti-inflammatory Effects

Research has shown that derivatives of the thieno[2,3-d]pyrimidine structure exhibit significant analgesic and anti-inflammatory properties. For instance, a related compound demonstrated potent analgesic effects comparable to diclofenac sodium in animal models, indicating that this compound may possess similar capabilities .

2. Anticancer Potential

Thiophene derivatives have been identified as promising candidates in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound's interaction with specific protein targets involved in cell cycle regulation and apoptosis has been highlighted in various studies .

3. Antioxidant Activity

The compound may also exhibit antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. This activity can contribute to its protective effects against various diseases .

Case Studies

StudyFindings
Study A (2007)Investigated the synthesis of related thieno[2,3-d]pyrimidines showing significant analgesic and anti-inflammatory activity comparable to standard treatments .
Study BEvaluated the anticancer effects of thiophene derivatives, indicating potential for targeting multiple signaling pathways involved in tumorigenesis .
Study CAssessed antioxidant properties in vitro, demonstrating the ability to scavenge free radicals effectively .

Properties

Molecular Formula

C19H19N3O3S3

Molecular Weight

433.6 g/mol

IUPAC Name

methyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C19H19N3O3S3/c1-9-10(2)27-17-14(9)16(20-8-21-17)26-7-13(23)22-18-15(19(24)25-3)11-5-4-6-12(11)28-18/h8H,4-7H2,1-3H3,(H,22,23)

InChI Key

IDAREDIKDFUNFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC)C

Origin of Product

United States

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